磺基-菁染料5 胺

描述

Sulfo-Cyanine5 amine: is a water-soluble cyanine dye known for its bright far-red fluorescence. This compound is widely used in various scientific applications, particularly in the fields of molecular biology, chemistry, and medical research. The dye is characterized by its high extinction coefficient and excellent water solubility, making it an ideal choice for labeling and imaging applications .

科学研究应用

Sulfo-Cyanine5 amine is extensively used in scientific research due to its unique properties. Some key applications include:

Fluorescent Labeling: Used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes.

In Vivo Imaging: The dye’s far-red fluorescence makes it suitable for in vivo imaging applications, allowing researchers to visualize biological processes in living organisms.

Molecular Biology: Employed in techniques such as rolling circle amplification and fluorescence in situ hybridization (FISH) for detecting specific DNA or RNA sequences.

Medical Research: Used in the development of diagnostic assays and therapeutic agents, particularly in cancer research.

作用机制

Target of Action

Sulfo-Cyanine5 amine is primarily used as a fluorescent dye . Its primary targets are amine-containing molecules , such as proteins . The dye can bind to these targets and emit fluorescence when excited, making it useful for various applications, including in vivo imaging .

Mode of Action

The mode of action of Sulfo-Cyanine5 amine involves binding to its targets through a chemical reaction . The amine group in the dye molecule can react with various electrophiles, such as activated esters and epoxides . This reaction results in the formation of a stable bond, attaching the dye to the target molecule . The dye can then be excited to emit fluorescence, allowing the target molecule to be visualized .

Biochemical Pathways

Instead, it serves as a tool for visualizing biological structures and processes . By binding to target molecules and emitting fluorescence, it allows researchers to track these molecules and study their roles in various biochemical pathways .

Pharmacokinetics

Itshigh water solubility suggests that it could be readily absorbed and distributed in biological systems. Its stability and reactivity suggest that it could remain bound to its target molecules for a significant period, allowing for long-term imaging applications .

Result of Action

The primary result of Sulfo-Cyanine5 amine’s action is the production of fluorescence . When the dye is excited by light of a specific wavelength, it emits light of a longer wavelength . This emitted light can be detected and used to visualize the location and movement of the dye-bound target molecules .

Action Environment

The action of Sulfo-Cyanine5 amine can be influenced by various environmental factors. Its fluorescence is dependent on the excitation light source, so the presence and intensity of this light can affect the dye’s performance . Additionally, the dye’s high water solubility means that it can be affected by the hydration status of the biological system.

生化分析

Biochemical Properties

Sulfo-Cyanine5 amine is an amine-containing fluorescent dye . The amine group is separated from the fluorophore by a relatively long linker that facilitates conjugation . The aliphatic primary amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Cellular Effects

The cellular effects of Sulfo-Cyanine5 amine are primarily related to its role as a fluorescent label. It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent . This is particularly useful for labeling proteins which denature in the presence of organic co-solvents, as well as for proteins with low solubility .

Molecular Mechanism

The molecular mechanism of action of Sulfo-Cyanine5 amine involves its ability to bind to various biomolecules through its amine group . This group can be coupled with various electrophiles, facilitating the labeling of these molecules . Once bound, the Sulfo-Cyanine5 amine serves as a fluorescent label, allowing for the visualization of these molecules under appropriate conditions .

Temporal Effects in Laboratory Settings

The temporal effects of Sulfo-Cyanine5 amine in laboratory settings are largely related to its stability. The dye is very photostable . When thiols are present in the medium, Sulfo-Cyanine5 blinks upon very intense laser irradiation .

Transport and Distribution

The transport and distribution of Sulfo-Cyanine5 amine within cells and tissues would be dependent on the molecules to which it is bound. As a water-soluble molecule, it is likely to be distributed throughout the aqueous compartments of cells and tissues .

准备方法

Synthetic Routes and Reaction Conditions: The primary amine group in the compound allows for conjugation with various electrophiles, such as activated esters and epoxides . The synthesis typically involves the following steps:

Formation of the Cyanine Core: The cyanine core is synthesized by reacting appropriate starting materials under controlled conditions to form the conjugated dye structure.

Introduction of Sulfonate Groups: Sulfonate groups are introduced to the cyanine core to enhance water solubility. This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Attachment of the Amine Group: The primary amine group is introduced through a reaction with an appropriate amine-containing reagent, such as hexamethylenediamine.

Industrial Production Methods: Industrial production of Sulfo-Cyanine5 amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include maintaining appropriate temperatures, pH levels, and reaction times to achieve consistent product quality .

化学反应分析

Types of Reactions: Sulfo-Cyanine5 amine undergoes various chemical reactions, including:

Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with electrophiles such as activated esters and epoxides.

Conjugation Reactions: The compound can be conjugated to biomolecules, such as proteins and nucleic acids, through amide bond formation using reagents like N-hydroxysuccinimide (NHS) esters.

Oxidation and Reduction Reactions: While less common, the dye can undergo oxidation and reduction reactions under specific conditions, potentially altering its fluorescence properties.

Common Reagents and Conditions:

NHS Esters: Used for conjugation reactions to form stable amide bonds.

Sulfur Trioxide or Chlorosulfonic Acid: Used for introducing sulfonate groups.

Hexamethylenediamine: Used for attaching the primary amine group.

Major Products Formed:

Labeled Biomolecules: Conjugation with proteins, antibodies, or nucleic acids results in fluorescently labeled biomolecules.

Modified Cyanine Dyes: Oxidation or reduction can lead to modified dye structures with altered fluorescence properties.

相似化合物的比较

Sulfo-Cyanine3 amine: Another water-soluble cyanine dye with similar properties but different excitation and emission wavelengths.

Sulfo-Cyanine7 amine: A near-infrared dye with applications in deep tissue imaging.

Uniqueness of Sulfo-Cyanine5 amine:

Optimal Wavelengths: The excitation and emission wavelengths of Sulfo-Cyanine5 amine are well-suited for minimizing background fluorescence in biological samples.

High Extinction Coefficient: The dye’s high extinction coefficient ensures bright fluorescence, making it ideal for sensitive detection applications.

属性

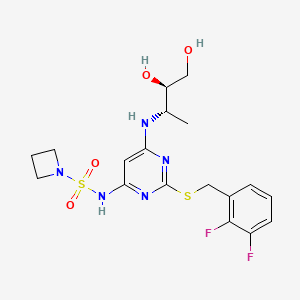

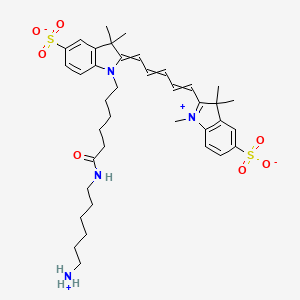

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

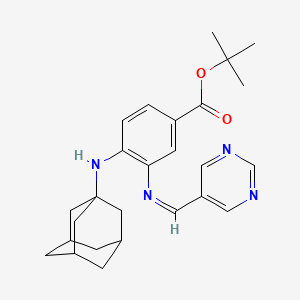

![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)